1-Chloro-2-methyl-3-(sulfinylamino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfinyl benzene derivatives has been explored in various studies. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene was achieved, and their Diels–Alder cycloaddition reactions with different dienes such as cyclopentadiene, furan, and 1,3-diphenylisobenzofuran were described. These reactions were conducted under both thermal and microwave irradiation conditions .

Molecular Structure Analysis

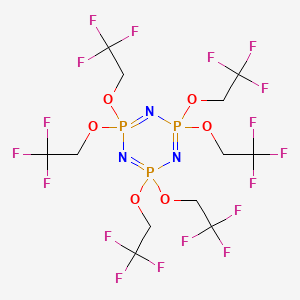

The molecular structure of sulfinyl benzene derivatives has been characterized in several studies. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. The structure is stabilized by aromatic π–π interactions and C—H interactions . Similarly, 2-chloroethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate also exhibits a well-defined crystal structure with aromatic π–π interactions and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactivity of sulfinyl benzene derivatives includes their ability to undergo cycloaddition reactions, as mentioned in the synthesis section. Additionally, sulfonation reactions of related compounds have been studied, providing insights into the reactivity of benzene derivatives with sulfur trioxide and concentrated sulfuric acid. These studies have shown that different substituents on the benzene ring can significantly influence the outcome of the sulfonation process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Chloro-2-methyl-3-(sulfinylamino)benzene are not directly reported in the provided papers, the properties of similar sulfinyl benzene derivatives can be inferred. The crystal structures of these compounds suggest solid-state stability through intermolecular interactions. The reactivity of these compounds in Diels–Alder reactions and their behavior in sulfonation reactions indicate that they are reactive towards electrophilic aromatic substitution, which is a common characteristic of benzene derivatives .

Scientific Research Applications

Enhanced Reactivity in Friedel-Crafts Sulfonylation

1-Chloro-2-methyl-3-(sulfinylamino)benzene has potential applications in Friedel-Crafts sulfonylation reactions, where its sulfinyl group may enhance reactivity. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as unconventional media and catalysts for the Friedel-Crafts sulfonylation of benzene and substituted benzenes, leading to almost quantitative yields under ambient conditions. This demonstrates the chemical's role in promoting high-efficiency reactions in organic synthesis (Nara, Harjani, & Salunkhe, 2001).

Electrophilic Trifluoromethylation Catalyst

The compound also finds application in the field of catalysis, where methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes hypervalent iodine reagents, demonstrating the compound's versatility in facilitating reactions that introduce fluorinated groups into aromatic systems (Mejía & Togni, 2012).

Diels–Alder Cycloaddition Reactions

Furthermore, derivatives of 1-Chloro-2-methyl-3-(sulfinylamino)benzene have been synthesized and used in Diels–Alder cycloaddition reactions. These reactions involve cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under both thermal and microwave irradiation conditions, highlighting the compound's utility in synthetic organic chemistry and its role in constructing complex molecular architectures (Sridhar, Krishna, & Rao, 2000).

Catalysis and Synthesis of Heterocycles

The chemical is also implicated in the synthesis of heterocycles, such as benzimidazoles, through catalysis involving sulfonic acid-functionalized imidazolium salts and iron chloride. This method efficiently catalyzes the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the compound's relevance in facilitating heterocyclic synthesis under environmentally friendly conditions (Khazaei et al., 2011).

Innovative Reaction Media and Catalysts

Lastly, the investigation into ionic liquids such as [1-butyl-3-methylimidazolium][tetrachloroaluminate] for the alkylation of benzene with 1-dodecene, suggests that compounds related to 1-Chloro-2-methyl-3-(sulfinylamino)benzene could serve as novel and efficient catalysts in organic synthesis. This research highlights the potential for such chemicals to enhance reaction efficiencies and broaden the applicability of ionic liquids in industrial processes (Qiao, Zhang, Zhang, & Li, 2004).

properties

IUPAC Name |

1-chloro-2-methyl-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFSGTRWQNTXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231927 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82608-90-0 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)